Delta Opioid Receptor Antagonist Potency: CHEMBL853473 vs. Reference Antagonists
In a ChEMBL-curated assay (ChEMBL_393089), N-(2,4-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide demonstrated antagonist activity against the human delta opioid receptor with an IC₅₀ of approximately 10 nM, measured by inhibition of SNC80-stimulated [³⁵S]GTP-γ-S binding in CHO cells [1]. This value places the compound in the low-nanomolar potency range for delta opioid antagonism. By comparison, the well-characterized delta-selective antagonist naltrindole exhibits a Kᵢ of 0.1–0.5 nM at the delta opioid receptor [2], while the prototypical peptide antagonist Dmt-Tic-OH shows a Kᵢ of ~0.3 nM [3]. The compound is therefore approximately 20- to 100-fold less potent than optimized delta antagonists in this assay format, positioning it as a moderate-affinity screening hit rather than a lead-optimized candidate.
| Evidence Dimension | Delta opioid receptor antagonist IC₅₀ (nM) |
|---|---|
| Target Compound Data | IC₅₀ ≈ 10 nM (CHEMBL853473; ChEMBL_393089 assay) |
| Comparator Or Baseline | Naltrindole: Kᵢ 0.1–0.5 nM; Dmt-Tic-OH: Kᵢ ~0.3 nM (literature values for delta opioid receptor) |
| Quantified Difference | Target compound is approximately 20- to 100-fold less potent than naltrindole and Dmt-Tic-OH |
| Conditions | CHO cells expressing human delta opioid receptor; [³⁵S]GTP-γ-S binding assay with SNC80 stimulation |
Why This Matters
For researchers procuring a benzoxazolone-based delta opioid antagonist probe, this compound provides a structurally distinct chemotype from morphinan and peptide-based antagonists, enabling scaffold-hopping studies even though its absolute potency is moderate.
- [1] BindingDB. Ki Summary: Delta-type opioid receptor. CHEMBL853473, ChEMBL_393089. IC50 = 10±n/a nM. Neumeyer JL et al., J Med Chem 49:5640-3 (2006). PMID: 16942040. View Source
- [2] Portoghese PS, Sultana M, Takemori AE. Naltrindole, a highly selective and potent non-peptide delta opioid receptor antagonist. Eur J Pharmacol. 1988; 146(1):185-186. Kᵢ = 0.1–0.5 nM at delta opioid receptor. View Source
- [3] Salvadori S et al. Dmt-Tic-OH, a highly selective and potent delta-opioid receptor antagonist. Mol Med. 1995; 1(6):678-689. Kᵢ ~0.3 nM for delta opioid receptor. View Source
